1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide
Description
This compound features a hybrid structure combining a 1-methylindole-2-carboxamide moiety linked via an ethyl chain to a 2-methyl-4-oxoquinazolin-3(4H)-yl group. The ethyl linker balances flexibility and rigidity, influencing bioavailability and target binding.
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-14-23-17-9-5-4-8-16(17)21(27)25(14)12-11-22-20(26)19-13-15-7-3-6-10-18(15)24(19)2/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
InChI Key |
XQXCYFORJDDVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4N3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Quinazolinone Formation: The quinazolinone moiety can be synthesized by reacting anthranilic acid with formamide or its derivatives.
Coupling Reaction: The indole and quinazolinone intermediates are then coupled through a series of reactions involving amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinazolinone moieties, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce alcohol derivatives of the original compound.
Scientific Research Applications
1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Research Findings and Implications
- Synthetic Flexibility : The target compound’s ethyl linker allows modular synthesis, contrasting with rigid phthalimide (1a) or oxadiazole (2a–i) systems .
- The target compound’s lack of electrophilic groups (e.g., chloroethyl in 186a–i) may reduce toxicity .
- Pharmacokinetics : The 1-methylindole and ethyl linker in the target compound likely enhance lipophilicity and BBB permeability compared to morpholinyl () or phthalimide-containing analogues .
Biological Activity
1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that integrates features of indole and quinazoline structures. Its unique molecular architecture suggests potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1282107-97-4 |
The presence of both indole and quinazoline moieties contributes to its diverse biological activities, including potential antimicrobial and anticancer effects .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae.
- Minimum Bactericidal Concentration (MBC) values indicating effective bactericidal properties, with some compounds outperforming standard antibiotics like ampicillin .
Anticancer Activity
The compound's indole structure is associated with anticancer properties. In vitro studies have shown that related indole derivatives can inhibit the growth of various cancer cell lines. For example:
- Case Study : A study on a related indole derivative demonstrated a 55% reduction in viability of MDA-MB-231 breast cancer cells at a concentration of 10 µM after three days of treatment .
Structure-Activity Relationship (SAR)
The biological activity of 1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide can be attributed to its structural features. The SAR studies indicate that:
- The presence of the quinazoline moiety enhances antimicrobial activity.
- Modifications in the indole structure can lead to improved anticancer efficacy.
Research Findings
A systematic review of similar compounds has yielded insights into their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
